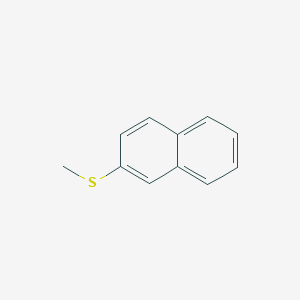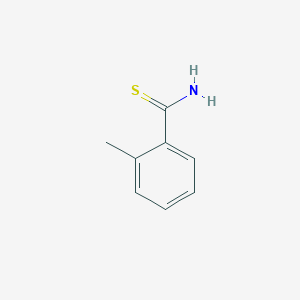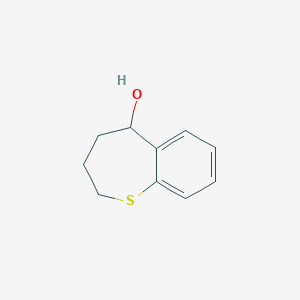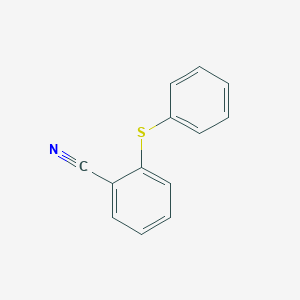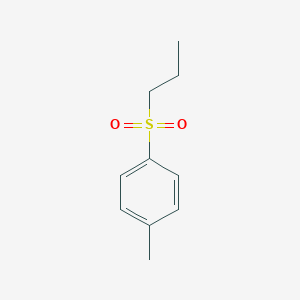
1-Methyl-4-(propylsulfonyl)benzene
描述
1-Methyl-4-(propylsulfonyl)benzene, also known as p-MSB, is an organic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones, which are widely used in organic synthesis. The purpose of
作用机制
The mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene is not fully understood. However, it is believed that 1-Methyl-4-(propylsulfonyl)benzene exerts its antibacterial and antifungal activity by disrupting the cell membrane of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
生化和生理效应
Studies have shown that 1-Methyl-4-(propylsulfonyl)benzene has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 1-Methyl-4-(propylsulfonyl)benzene in lab experiments is its potent antibacterial and antifungal activity. This makes it a useful tool for researchers studying microorganisms. However, one limitation of 1-Methyl-4-(propylsulfonyl)benzene is that it can be toxic to mammalian cells at high concentrations. Therefore, researchers must use caution when working with this compound.
未来方向
There are several future directions for research on 1-Methyl-4-(propylsulfonyl)benzene. One area of interest is the development of new antibiotics based on the structure of 1-Methyl-4-(propylsulfonyl)benzene. Additionally, researchers could investigate the potential use of 1-Methyl-4-(propylsulfonyl)benzene in the treatment of inflammatory diseases. Finally, further studies could be conducted to elucidate the mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene and its effects on mammalian cells.
Conclusion
In conclusion, 1-Methyl-4-(propylsulfonyl)benzene is a unique compound that has gained significant attention in scientific research. Its potent antibacterial and antifungal activity, as well as its anti-inflammatory properties, make it a potential candidate for the development of new antibiotics and the treatment of inflammatory diseases. However, researchers must use caution when working with 1-Methyl-4-(propylsulfonyl)benzene due to its potential toxicity to mammalian cells.
科学研究应用
P-MSB has been extensively used in scientific research due to its unique properties. It has been shown to have potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
属性
CAS 编号 |
90926-25-3 |
|---|---|
产品名称 |
1-Methyl-4-(propylsulfonyl)benzene |
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC 名称 |
1-methyl-4-propylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI 键 |
UUWYUBKTWPLKKD-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
规范 SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

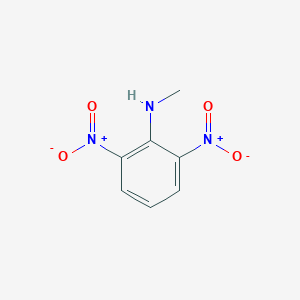
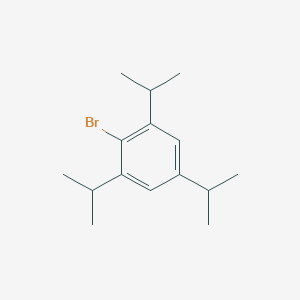
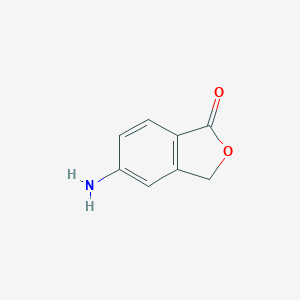
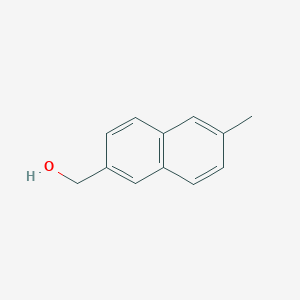
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
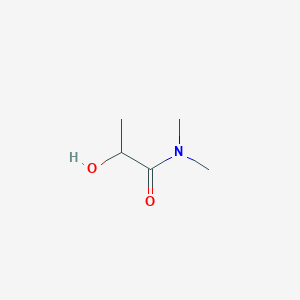

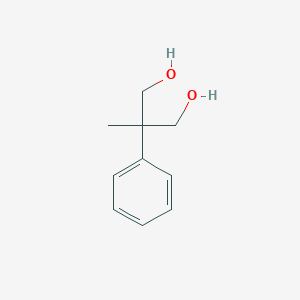
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
